REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:9](Cl)(=[O:11])=[O:10])=[N:7][CH:8]=1.[OH-].[NH4+:14]>>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([NH2:14])(=[O:11])=[O:10])=[N:7][CH:8]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
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250 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=CC(=NC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1329 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 4 mL vial equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
to give a white suspension, which
|
Type
|
CUSTOM
|
Details
|
The solvent was subsequently evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |